(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as FFA-1, is a synthetic compound that has been studied for its potential as a therapeutic agent. FFA-1 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor (PPAR) alpha and gamma. PPARs are nuclear receptors that play a role in regulating gene expression and are involved in a variety of physiological processes, including lipid metabolism and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has also been shown to have anti-tumor properties. Studies have demonstrated that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied.
Future Directions
There are several potential future directions for research on (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanisms underlying (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one's anti-tumor effects and to explore its potential as a cancer therapy.
Scientific Research Applications
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of interest has been its anti-inflammatory properties, with studies showing that (2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVLUDXQZRAIN-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-fluoro-2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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